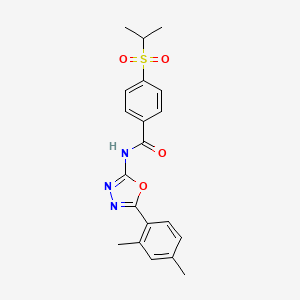

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a 1,3,4-oxadiazole derivative featuring a 2,4-dimethylphenyl group at the 5-position of the oxadiazole ring and a 4-(isopropylsulfonyl)benzamide moiety. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are renowned for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its isopropylsulfonyl group, which may enhance lipophilicity and influence target binding compared to analogs with sulfanyl, sulfamoyl, or halogenated substituents .

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-12(2)28(25,26)16-8-6-15(7-9-16)18(24)21-20-23-22-19(27-20)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHOVPWCZYSWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction.

Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction using an appropriate sulfonyl chloride.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.

Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through disruption of cell wall synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The target compound’s structure is distinguished by two key substituents:

- 5-(2,4-dimethylphenyl) : This aromatic group may enhance steric bulk and π-π stacking interactions compared to smaller substituents (e.g., cyclopropyl in ) or electron-withdrawing groups (e.g., halogens in ).

Table 1: Structural and Physicochemical Comparison with Analogs

Key Observations :

- The 2,4-dimethylphenyl substituent may reduce steric hindrance compared to bulkier groups like indole () or dihydrodioxin ().

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic compound that belongs to the oxadiazole family. This compound exhibits a unique structural framework that contributes to its diverse biological activities. The biological activity of oxadiazole derivatives has been a subject of extensive research due to their potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structural motif is known for its electronic properties and ability to interact with various biological targets.

Molecular Formula and Weight

- Molecular Formula: C15H18N4O3S

- Molecular Weight: 342.39 g/mol

The biological activity of this compound has been linked to several mechanisms:

- NF-κB Pathway Modulation : Similar compounds have shown the ability to activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation .

- Cytokine Release : This compound may enhance the release of immunostimulatory cytokines in immune cells, contributing to its potential as an adjuvant in vaccine formulations .

- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives exhibit antimicrobial properties against various pathogens.

Study 1: NF-κB Activation

In a study evaluating the effects of similar oxadiazole compounds on NF-κB activation in THP-1 human monocytic cells, it was found that specific structural modifications enhanced the release of pro-inflammatory cytokines. The activation was measured using a SEAP assay, indicating that compounds with similar scaffolds could potentiate immune responses .

Study 2: Antimicrobial Efficacy

Research on oxadiazole derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with the oxadiazole moiety were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low micromolar concentrations.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | NF-κB activation, antimicrobial |

| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(cyclohexylthio)propanamide | Structure | Moderate antibacterial activity |

| N-[5-(3-chloro-phenyl)-1,3,4-oxadiazol-2-yl]-3-(p-tolylthio)propanamide | Structure | Enhanced anti-inflammatory effects |

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide?

A robust synthesis protocol involves:

- Esterification : Reacting 2,4-dimethylbenzoic acid with methanol and sulfuric acid to form the methyl ester.

- Hydrazide formation : Treating the ester with hydrazine hydrate to yield the corresponding hydrazide.

- Cyclization : Using cyanogen bromide or carbonyl diimidazole to form the 1,3,4-oxadiazole ring.

- Coupling : Reacting the oxadiazole-2-amine with 4-(isopropylsulfonyl)benzoyl chloride in a base (e.g., NaH/THF). Critical factors include solvent purity, reaction temperature control, and intermediate purification (e.g., column chromatography). Side reactions, such as over-oxidation of the sulfonyl group, must be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., 2,4-dimethylphenyl protons at δ 2.3–2.6 ppm, isopropyl sulfonyl group at δ 1.2–1.4 ppm).

- IR : Confirm the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and sulfonyl group (S=O stretch at 1150–1300 cm⁻¹).

- HRMS : Validate molecular mass with <5 ppm error. Use deuterated solvents (e.g., DMSO-d₆) to avoid signal interference .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Systematic substitution : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electron density.

- Sulfonyl group variation : Test alkylsulfonyl (e.g., methyl) vs. arylsulfonyl analogs.

- In vitro validation : Compare IC₅₀ values across derivatives. For example, chloro-substituted phenyl groups may enhance antibacterial activity by 30–50% compared to methyl groups .

Q. What computational strategies can predict the reactivity of the oxadiazole ring under varying reaction conditions?

- DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., cyclization energy barriers).

- Molecular dynamics : Simulate solvent effects on intermediate stability.

- Machine learning : Train models on existing oxadiazole reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst). ICReDD’s integrated computational-experimental workflows demonstrate a 40% reduction in reaction optimization time .

Q. How can researchers resolve contradictory data on the biological activity of oxadiazole derivatives across assay systems?

- Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers.

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., DNA intercalation vs. enzyme inhibition). Contradictions in cytotoxicity may arise from cell line-specific uptake efficiency .

Q. What advanced purification techniques address challenges in isolating this compound from by-products?

- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal purity.

- LC-MS monitoring : Track impurities in real-time during synthesis. For example, residual hydrazine can form hydrazones, requiring additional washing steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of sulfonamide-containing compounds?

- Solvent screening : Test solubility in DMSO, THF, and PBS (pH 7.4) using nephelometry.

- pH-dependent studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0).

- Thermodynamic modeling : Use Hansen solubility parameters to predict miscibility. Contradictions often arise from inconsistent pH or temperature controls during testing .

Methodological Tables

Table 1. Key synthetic intermediates and characterization data

| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |

|---|---|---|---|

| Methyl 2,4-dimethylbenzoate | 2.35 (s, 6H, CH₃), 7.65 (d, 2H) | 1720 (C=O) | 85 |

| Oxadiazole-2-amine | 8.10 (s, 1H, NH₂), 6.90 (m, 3H) | 1605 (C=N) | 72 |

Table 2. Comparative bioactivity of derivatives (IC₅₀, μM)

| Derivative | HeLa | E. coli | COX-2 |

|---|---|---|---|

| Parent compound | 12.3 | 25.6 | 0.89 |

| 4-NO₂-phenyl analog | 8.7 | 18.9 | 0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.